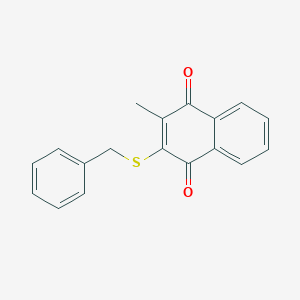

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound that has been mentioned in various contexts in the scientific literature . It is a derivative of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is known to be a novel HIV-1 integrase strand transfer inhibitor .

Synthesis Analysis

The synthesis of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid were synthesized and characterized by IR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis

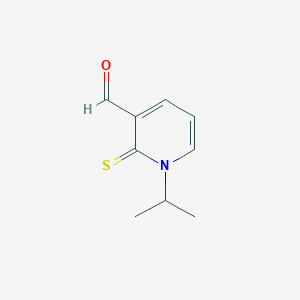

The molecular structure of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be analyzed using various techniques. The compound has a molecular weight of 279.3 . The InChIKey, which is a unique identifier for chemical substances, for this compound is ILNJBIQQAIIMEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be found in various databases. For instance, the compound has a molecular weight of 279.3 . The InChIKey, which is a unique identifier for chemical substances, for this compound is ILNJBIQQAIIMEY-UHFFFAOYSA-N .Applications De Recherche Scientifique

Antibacterial Applications

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is part of the quinolone family, which is known for its antibacterial properties. The compound can be used to develop new antibiotics, particularly targeting resistant strains of bacteria. Its mechanism of action typically involves inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription .

Anticancer Research

Quinolines, including this compound, have been studied for their potential anticancer properties. They can act as kinase inhibitors, disrupting signaling pathways that cancer cells rely on for growth and survival. Research into the specific anticancer applications of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could lead to novel treatments for various types of cancer .

Antiviral Drug Development

The structural features of quinolones make them suitable candidates for antiviral drug development. 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could be modified to target viral enzymes or proteins, potentially leading to treatments for diseases like HIV, as some quinolones have shown effectiveness as HIV-1 integrase strand transfer inhibitors .

Anti-inflammatory Agents

Quinolones have been explored for their anti-inflammatory potential, which is often mediated through the inhibition of pro-inflammatory cytokines. The compound could be investigated for its effectiveness in reducing inflammation, possibly acting via cannabinoid receptor 2 ligand .

Cardiovascular Drug Research

Some quinolones have been found to have cardiotonic effects, which could be beneficial in treating heart failure. Research into 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid might uncover new applications in improving cardiac contractility or as a treatment for other cardiovascular conditions .

Cystic Fibrosis Therapy

The compound’s potential effects on bacterial populations and biofilm formation make it a candidate for research into therapies for cystic fibrosis. It could help in managing chronic bacterial infections and reducing the thick mucus associated with the disease .

Synthesis of Derivatives

The carboxylic acid group in 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid allows for the synthesis of a wide range of derivatives. These derivatives can be tailored for various therapeutic applications, including those mentioned above, by modifying the compound at different positions on the quinoline nucleus .

Chemical Biology and Mechanistic Studies

As a bioactive scaffold, 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be used in chemical biology studies to understand the interaction between small molecules and biological systems. It can serve as a tool compound in mechanistic studies to elucidate the pathways and molecular targets involved in its biological activities .

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the HIV-1 integrase strand transfer inhibitor . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

The compound interacts with its target by inhibiting the action of the HIV-1 integrase enzyme . This inhibition prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus.

Biochemical Pathways

The affected pathway is the HIV replication cycle , specifically the integration step. By inhibiting the integrase enzyme, the compound disrupts this pathway and prevents the virus from replicating within the host cells .

Result of Action

The molecular effect of the compound’s action is the inhibition of the HIV-1 integrase enzyme . On a cellular level, this results in the prevention of viral DNA integration and subsequent replication within the host cells. This can lead to a decrease in viral load and potentially slow the progression of HIV infection.

Propriétés

IUPAC Name |

1-benzyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-16-13-8-4-5-9-15(13)18(11-14(16)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWROOWBCZEPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301587 | |

| Record name | 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

35975-86-1 | |

| Record name | NSC144504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)